2-Methyl-5-hydroxytryptamine hydrochloride 2-Methyl-5-hydroxytryptamine hydrochloride 5-HT3 agonist (Ki = 1200 nM) and potent 5-HT6 ligand (Ki = 46 nM).
Brand Name: Vulcanchem
CAS No.: 845861-49-6
VCID: VC0004185
InChI: InChI=1S/C11H14N2O.ClH/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;/h2-3,6,13-14H,4-5,12H2,1H3;1H
SMILES: CC1=C(C2=C(N1)C=CC(=C2)O)CCN.Cl
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol

2-Methyl-5-hydroxytryptamine hydrochloride

CAS No.: 845861-49-6

Cat. No.: VC0004185

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-hydroxytryptamine hydrochloride - 845861-49-6

CAS No. 845861-49-6
Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
IUPAC Name 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;hydrochloride
Standard InChI InChI=1S/C11H14N2O.ClH/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;/h2-3,6,13-14H,4-5,12H2,1H3;1H
Standard InChI Key ZNVRHQPXSBWLQP-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1)C=CC(=C2)O)CCN.Cl
Canonical SMILES CC1=C(C2=C(N1)C=CC(=C2)O)CCN.Cl

Chemical Structure and Physicochemical Properties

2-Me-5-HT hydrochloride is a methyl-substituted analog of serotonin, with the methyl group positioned at the second carbon of the indole ring. Its molecular formula is C11H15ClN2O\text{C}_{11}\text{H}_{15}\text{ClN}_2\text{O}, yielding a molar mass of 226.71 g/mol . The compound’s solubility in water is approximately 22.67 mg/mL, and it is stable when stored at -20°C in powder form .

Table 1: Key Chemical Properties of 2-Me-5-HT Hydrochloride

PropertyValueSource
Molecular FormulaC11H15ClN2O\text{C}_{11}\text{H}_{15}\text{ClN}_2\text{O}
Molar Mass226.71 g/mol
CAS Number845861-49-6
Solubility (Water)22.67 mg/mL
Storage Conditions-20°C (powder), -80°C (solution)

The structural modification at the 2-position enhances its selectivity for 5-HT₃ receptors compared to other serotonin receptor subtypes . This specificity has made it a valuable ligand for studying 5-HT₃-mediated physiological processes.

Pharmacological Profile and Receptor Interactions

5-HT₃ Receptor Agonism

2-Me-5-HT acts as a full agonist at 5-HT₃ receptors, with a reported KiK_i of 1.2 μM for human 5-HT₃A receptors . In murine ileum preparations, it induced concentration-dependent contractions (pEC50=5.00±0.07\text{pEC}_{50} = 5.00 \pm 0.07), comparable to the endogenous ligand 5-HT . These effects were abolished by 5-HT₃ antagonists such as ondansetron (pKB=8.84\text{pK}_B = 8.84) and tetrodotoxin, confirming neuronal mediation .

Secondary Receptor Affinities

While primarily selective for 5-HT₃, 2-Me-5-HT exhibits moderate affinity for 5-HT₆ receptors (Ki=46nMK_i = 46 \, \text{nM}) . This dual activity complicates its use in studies targeting 5-HT₃-specific pathways but opens avenues for investigating crosstalk between serotonin receptor subtypes. Notably, it shows negligible activity at 5-HT₁, 5-HT₂, or 5-HT₄ receptors .

Table 2: Receptor Binding Affinities of 2-Me-5-HT Hydrochloride

Receptor SubtypeKiK_i (nM)Functional ActivitySource
5-HT₃1200Full agonist
5-HT₆46Ligand
5-HT₁/₂/₄>10,000Inactive

Mechanisms of Action in Experimental Models

Neuronal Activation in the Gastrointestinal Tract

In murine ileum studies, 2-Me-5-HT (3–100 μM) triggered contractions mediated by 5-HT₃ receptors located on cholinergic neurons. These responses were attenuated by 65% following atropine administration, indicating muscarinic receptor involvement . Tetrodotoxin (0.3 μM) abolished contractions, confirming the neuronal origin of this effect .

Modulation of Immune Responses

In dendritic cells, 2-Me-5-HT activated 5-HT₃ receptors to induce calcium influx, altering cytokine production (e.g., increased IL-1β, decreased IL-12) . This immunomodulatory role suggests potential applications in inflammatory disorders, though in vivo validation remains pending .

Antidepressant-Like Effects

Subcutaneous administration of 2-Me-5-HT (10 mg/kg) reduced immobility time by 40% in the forced swim test, comparable to fluoxetine . This effect was blocked by 5-HT₃ antagonists, implicating 5-HT₃ receptor activation in its antidepressant-like properties .

Comparative Pharmacodynamics Across Species

Murine vs. Guinea Pig Models

In mouse ileum, 2-Me-5-HT exhibited full agonist efficacy, whereas in guinea pig ileum, it acted as a partial agonist . This species-dependent variability highlights the importance of model selection in 5-HT₃ research.

Human Receptor Interactions

Therapeutic Implications and Research Applications

Neuropsychiatric Disorders

The antidepressant-like effects observed in rodent models position 2-Me-5-HT as a template for developing 5-HT₃-targeting antidepressants . Concurrent 5-HT₆ affinity could be leveraged for dual-target therapies in cognitive-impairment-associated depression .

Pruritus and Pain Modulation

In cholestatic rats, intradermal 2-Me-5-HT exacerbated itch responses via 5-HT₃/5-HT₇ receptors, while spinal administration attenuated mechanical allodynia . These divergent effects underscore the tissue-specific roles of 5-HT receptors in sensory processing .

Limitations and Future Directions

While 2-Me-5-HT’s selectivity for 5-HT₃ over monoamine transporters reduces off-target effects, its residual 5-HT₆ activity necessitates cautious interpretation of in vivo data . Future studies should employ conditional knockout models to isolate 5-HT₃-mediated effects. Additionally, the development of brain-penetrant analogs could expand its utility in central nervous system research .

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